N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide
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Overview
Description
N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide is a complex organic compound featuring a benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide typically involves multiple steps. One common method includes the initial formation of the benzothiazole core, followed by the introduction of the azamethoxymethylene group and the ethanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzothiazole core.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups within the molecule, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives with varying substituents. Examples include:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-(2-Hydroxyphenyl)benzothiazole
Uniqueness
N-(7-(Azamethoxymethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-YL)ethanamide is unique due to the presence of the azamethoxymethylene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(7-methoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-7(16)13-11-14-8-5-12(2,3)6-9(15-17-4)10(8)18-11/h5-6H2,1-4H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQYCYMGPGXUOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C(=NOC)CC(C2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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